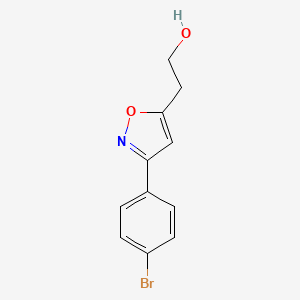
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
Descripción general
Descripción
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one: is a chemical compound with the molecular formula C13H15Br2NO and a molecular weight of 361.07 g/mol . This compound is characterized by the presence of two bromine atoms, a piperidinone ring, and a dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one typically involves the following steps:
Bromination: The starting material, 4-bromo-2,6-dimethylphenyl, undergoes bromination to introduce the bromine atoms at specific positions.
Piperidinone Formation: The brominated intermediate is then reacted with piperidinone under controlled conditions to form the final product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines and thiols can be used.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidinones, while coupling reactions can produce complex organic molecules .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the interactions of brominated compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry:
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and reagents.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and piperidinone ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Bromo-2,6-dimethylphenol: A related compound with similar bromine and dimethylphenyl groups.
(4-Bromo-2,6-dimethylphenyl)boronic acid: Another brominated compound used in organic synthesis.
2-Bromo-4,6-dimethylphenol: A structurally similar compound with different substitution patterns.
Uniqueness:
3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is unique due to the presence of both a piperidinone ring and two bromine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
3-bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKLRRYBIGWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC(C2=O)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)









![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)
